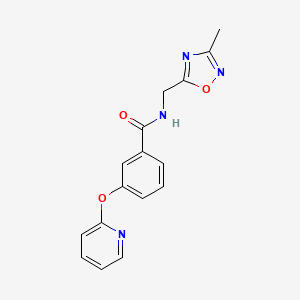

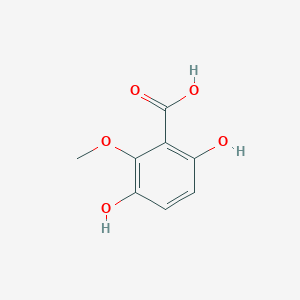

3,6-Dihydroxy-2-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dihydroxy-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H8O5 and a molecular weight of 184.15 g/mol . It is a derivative of benzoic acid .

Synthesis Analysis

The synthesis of this compound or similar compounds is complex. For instance, a process for the preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA) involves diazotizing 2,5-dichloroaniline with nitrosylsulfuric acid . Another study discusses the biosynthesis of methoxybenzaldehydes in plants .Scientific Research Applications

Environmental Applications

3,6-Dihydroxy-2-methoxybenzoic acid, a compound related to various benzoic acids, has been explored in environmental studies, particularly in the context of herbicide degradation. For instance, Brillas et al. (2003) investigated the mineralization of the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) using electro-Fenton and photoelectro-Fenton processes, highlighting the potential of these methods in degrading herbicide pollutants in water (Brillas, Baños, & Garrido, 2003). Similarly, Drzewicz et al. (2005) focused on the radiolytic degradation of dicamba, demonstrating the efficacy of γ irradiation in breaking down this herbicide, which is essential for environmental protection (Drzewicz et al., 2005).

Chemical Synthesis

In the field of chemical synthesis, Nguyen et al. (2006) explored the directed ortho-metalation of unprotected benzoic acids, which included compounds related to this compound. Their research demonstrated a new methodology for the preparation of 3- and 6-substituted 2-methoxybenzoic acids, offering a pathway for synthesizing complex benzoic acid derivatives (Nguyen, Castanet, & Mortier, 2006).

Biological and Medical Research

In a biological context, Li et al. (2008) isolated novel compounds from the leaves of Cyclocarya paliurus, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid. These compounds exhibited significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, which are relevant for medical research and potential therapeutic applications (Li et al., 2008).

Food and Flavor Industry

In the food industry, Hong et al. (2008) studied the encapsulation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide for controlled flavor release. This research highlights the potential of benzoic acid derivatives in enhancing flavor profiles and stability in food products (Hong, Oh, & Choy, 2008).

Safety and Hazards

Properties

IUPAC Name |

3,6-dihydroxy-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,9-10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYBYZMFOFATIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2504524.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)

![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)

![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)

![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)